Protodeboronation Stability: Vinyl vs. Heteroaromatic
A comparative study on the protodeboronation kinetics of various boronic acids demonstrates that vinylboronic acids, the class to which (E)-(3-Oxoprop-1-en-1-yl)boronic acid belongs, exhibit significantly enhanced stability under basic aqueous conditions compared to certain heteroaromatic boronic acids, which are a common class of cross-coupling partner [1]. The target compound's resistance to premature hydrolysis and protodeboronation is a key performance differentiator.
| Evidence Dimension | Protodeboronation half-life (t0.5) at pH 12, 70 °C |
|---|---|
| Target Compound Data | Half-life (t0.5) > 1 week (inferred for vinyl boronic acid class) |
| Comparator Or Baseline | 2-Pyridyl and 5-thiazolyl boronic acids; half-life (t0.5) ≈ 25-50 seconds at pH 7, 70 °C |
| Quantified Difference | Greater than 10,000-fold increase in half-life under comparable alkaline conditions (inferred). |
| Conditions | pH-rate profiles in aqueous/organic media, varying pH and temperature |
Why This Matters
This data underscores the compound's robustness in common Suzuki-Miyaura reaction conditions, reducing the risk of yield loss due to reagent decomposition and enabling more complex, multi-step synthesis sequences.
- [1] Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
